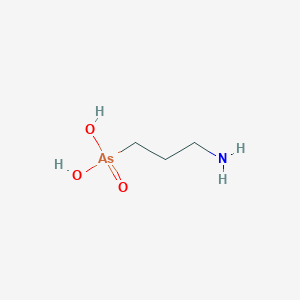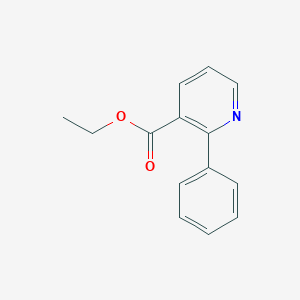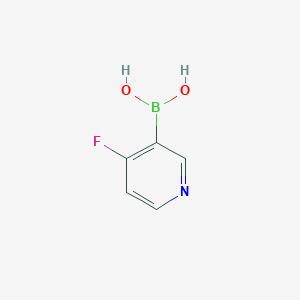
4-氟吡啶-3-硼酸
描述
4-Fluoropyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
科学研究应用
氟代吡啶的合成
4-氟吡啶-3-硼酸在氟代吡啶的合成中起着至关重要的作用 . 氟代吡啶由于芳香环中存在强吸电子取代基,具有有趣且独特的物理、化学和生物学性质 . 它们碱性降低,通常比氯化和溴化类似物反应性低 .
癌症局部放射治疗
已经介绍了用于合成用于癌症局部放射治疗的 F 18 标记吡啶的方法 . 综述了 2-、3-、4-氟吡啶和二氟和多氟吡啶的合成方法,以及一些合成 18 F 标记吡啶的合成路线 .
生物活性化合物
4-氟吡啶-3-硼酸用于合成生物活性化合物 . 这些化合物作为各种生物应用的潜在成像剂具有特殊意义 .
传感应用
硼酸,包括 4-氟吡啶-3-硼酸,越来越多地用于不同的研究领域 . 它们与二醇和强路易斯碱(如氟化物或氰化物阴离子)的相互作用使其在各种传感应用中发挥作用 .
蛋白质操作和修饰
作用机制
Target of Action
Boronic acids, including 4-fluoropyridine-3-boronic acid, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound could be considered the organic groups involved in these reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 4-Fluoropyridine-3-boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the 4-Fluoropyridine-3-boronic acid transfers its organic group from boron to palladium .
Biochemical Pathways
The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving the formation of carbon-carbon bonds .
Pharmacokinetics
The compound’s use in suzuki–miyaura cross-coupling reactions suggests it may have good stability and reactivity .
Result of Action
The result of 4-Fluoropyridine-3-boronic acid’s action in Suzuki–Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-Fluoropyridine-3-boronic acid can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst . Additionally, the compound is generally considered environmentally benign .
生化分析
Biochemical Properties
4-Fluoropyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of 4-Fluoropyridine-3-boronic acid is with enzymes involved in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. The boronic acid group in 4-Fluoropyridine-3-boronic acid acts as a nucleophile, facilitating the transmetalation step in the coupling reaction .
Additionally, 4-Fluoropyridine-3-boronic acid has been shown to interact with proteins that contain serine or threonine residues. The boronic acid group can form reversible covalent bonds with the hydroxyl groups of these amino acids, potentially inhibiting the activity of enzymes such as serine proteases. This interaction can be exploited in the design of enzyme inhibitors for therapeutic purposes .
Cellular Effects
The effects of 4-Fluoropyridine-3-boronic acid on various types of cells and cellular processes are of great interest to researchers. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Fluoropyridine-3-boronic acid can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and differentiation. This inhibition can result in changes in gene expression, affecting the production of proteins involved in cell cycle regulation and apoptosis .
Moreover, 4-Fluoropyridine-3-boronic acid has been observed to impact cellular metabolism by interfering with metabolic enzymes. This interference can lead to changes in the levels of metabolites and the overall metabolic flux within cells. These effects on cellular processes highlight the potential of 4-Fluoropyridine-3-boronic acid as a tool for studying cellular function and developing therapeutic agents .
Molecular Mechanism
The molecular mechanism of action of 4-Fluoropyridine-3-boronic acid involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the boronic acid group to the active sites of enzymes. This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. For example, the reversible covalent bond formation between the boronic acid group and the hydroxyl groups of serine or threonine residues can inhibit the activity of serine proteases .
In addition to enzyme inhibition, 4-Fluoropyridine-3-boronic acid can also affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and metabolism. The ability of 4-Fluoropyridine-3-boronic acid to influence gene expression underscores its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
The effects of 4-Fluoropyridine-3-boronic acid over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. In vitro studies have shown that 4-Fluoropyridine-3-boronic acid is relatively stable under standard laboratory conditions, with minimal degradation over time. The stability of the compound can be influenced by factors such as pH, temperature, and the presence of other reactive species .
Long-term exposure to 4-Fluoropyridine-3-boronic acid in cell culture experiments has revealed that the compound can have sustained effects on cellular function. For example, prolonged treatment with 4-Fluoropyridine-3-boronic acid can lead to persistent changes in gene expression and metabolic activity, indicating that the compound can exert long-lasting effects on cells .
Dosage Effects in Animal Models
The effects of 4-Fluoropyridine-3-boronic acid at different dosages have been investigated in animal models to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity. There is a threshold beyond which the compound can exhibit toxic or adverse effects .
At therapeutic doses, 4-Fluoropyridine-3-boronic acid has been found to modulate enzyme activity and gene expression in a manner consistent with its proposed mechanism of action. At higher doses, the compound can cause toxicity, manifesting as cellular damage, inflammation, and organ dysfunction. These findings highlight the importance of optimizing the dosage of 4-Fluoropyridine-3-boronic acid for therapeutic applications .
Metabolic Pathways
4-Fluoropyridine-3-boronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is its participation in the Suzuki-Miyaura coupling reaction, where it acts as a nucleophile in the transmetalation step. Additionally, the compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further interact with cellular components .
The metabolic flux of 4-Fluoropyridine-3-boronic acid can be influenced by factors such as enzyme expression levels, cofactor availability, and the presence of other metabolic intermediates. These interactions can result in changes in metabolite levels and overall metabolic activity within cells .
Transport and Distribution
The transport and distribution of 4-Fluoropyridine-3-boronic acid within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, 4-Fluoropyridine-3-boronic acid can interact with binding proteins that facilitate its localization to specific cellular compartments .
The distribution of 4-Fluoropyridine-3-boronic acid within tissues can be influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of transporters. These factors can affect the compound’s localization and accumulation, ultimately influencing its biological activity .
Subcellular Localization
The subcellular localization of 4-Fluoropyridine-3-boronic acid is an important determinant of its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, the boronic acid group can facilitate the localization of 4-Fluoropyridine-3-boronic acid to the endoplasmic reticulum or other organelles involved in protein synthesis and modification .
The subcellular localization of 4-Fluoropyridine-3-boronic acid can also affect its interactions with enzymes and other biomolecules. By localizing to specific compartments, the compound can modulate the activity of enzymes involved in key cellular processes, thereby influencing overall cellular function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridine-3-boronic acid typically involves the borylation of 4-fluoropyridine. One common method is the palladium-catalyzed cross-coupling of 4-fluoropyridine with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium or rhodium-catalyzed C-H or C-F borylation of 4-fluoropyridine .
Industrial Production Methods: Industrial production methods for 4-Fluoropyridine-3-boronic acid often utilize scalable and
属性
IUPAC Name |
(4-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHZOURNTIVCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382282 | |
| Record name | 4-FLUOROPYRIDINE-3-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860626-80-8 | |
| Record name | 4-FLUOROPYRIDINE-3-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoropyridine 3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)

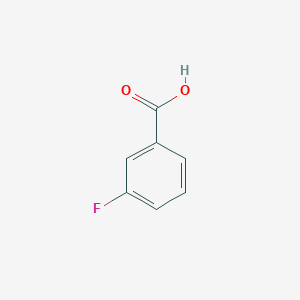
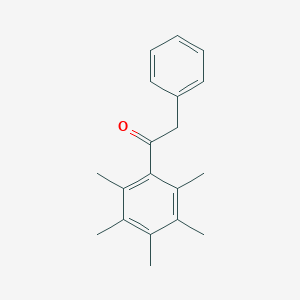
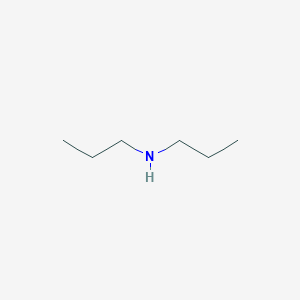
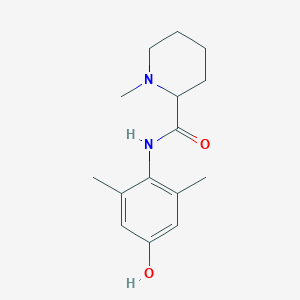
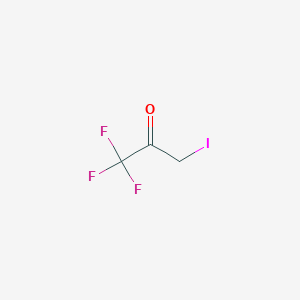
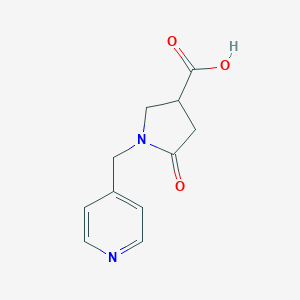

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)
